molecular formula C16H25N3O3 B1393342 tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate CAS No. 1171920-06-1

tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate

Cat. No. B1393342
M. Wt: 307.39 g/mol
InChI Key: KEIVTOMJUMVZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C16H25N3O3 and it has a molecular weight of 307.39 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate” is represented by the empirical formula C16H25N3O3 . The InChI key for this compound is KEIVTOMJUMVZDI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate” is a solid compound . The SMILES string for this compound is CC © ©OC (=O)NCc1cncc (NC (=O)C © ©C)c1 .

Scientific Research Applications

1. Insecticide Metabolism Studies

The compound has been studied in its role as an insecticide, particularly in its metabolism in various species. In a study examining the oxidation of a similar compound, 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb), researchers found that this compound is metabolized through hydroxylation in various species including insects and mice (Douch & Smith, 1971). This research is significant for understanding the environmental and biological impacts of such compounds.

2. Synthesis and Chemical Reactions

The tert-butyl carbamates have been used in various chemical synthesis processes. For example, the synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate was achieved through an asymmetric Mannich reaction, highlighting the compound's role in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009). Another study involved the synthesis of important drug intermediates, including tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate, starting from itaconic acid ester, indicating its utility in pharmaceutical synthesis (Geng Min, 2010).

3. Comparative Toxicity Studies

tert-Butyl carbamates have been compared for their toxicological effects, particularly in relation to other compounds. For instance, a study compared the cytotoxicity between butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, on isolated rat hepatocytes, highlighting the need for understanding the differential toxicity of these chemical variants (Nakagawa, Yaguchi, & Suzuki, 1994).

4. Drug Intermediates and Synthesis Optimization

The tert-butyl carbamate group has been utilized in the optimization of drug synthesis processes. The study of N-substituted pyrrolidin-3-ylmethanamine focused on creating efficient and environmentally friendly processes for synthesizing drug intermediates, demonstrating the compound's importance in the pharmaceutical industry (Geng Min, 2010).

5. Lithiation Studies

Lithiation of compounds containing tert-butyl carbamate groups has been studied, providing insight into the chemical behavior of these compounds under different conditions. For example, lithiation of N-(pyridin-3-ylmethyl)pivalamide with tert-butyllithium resulted in various substituted derivatives, underscoring the compound's reactivity and potential for creating diverse chemical products (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Safety And Hazards

This compound is classified under Acute Tox. 4 Oral hazard classification . The safety information pictograms indicate GHS07 Signal Word Warning . It’s important to note that the flash point is not applicable for this compound .

properties

IUPAC Name

tert-butyl N-[[5-(2,2-dimethylpropanoylamino)pyridin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-15(2,3)13(20)19-12-7-11(8-17-10-12)9-18-14(21)22-16(4,5)6/h7-8,10H,9H2,1-6H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIVTOMJUMVZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=CC(=C1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.